molecular formula C11H10F3NO2 B12235044 N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide

Cat. No.: B12235044
M. Wt: 245.20 g/mol
InChI Key: ZPOJXXBJXRVBJO-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)17-9-4-2-1-3-8(9)15-10(16)7-5-6-7/h1-4,7H,5-6H2,(H,15,16)

InChI Key

ZPOJXXBJXRVBJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst requirements.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The cyclopropanecarboxamide moiety may also play a role in modulating the compound’s activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethoxy)phenyl]methylcyclopentanamine
  • N-[2,6-Dichloro-4-(trifluoromethoxy)phenyl]cyclopropanecarboxamide

Uniqueness

N-[2-(trifluoromethoxy)phenyl]cyclopropanecarboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, making it valuable in various applications .

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